N-(2,4-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which combines a triazole ring with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction proceeds under specific conditions to yield the desired triazolothiadiazine derivatives . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active molecules . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its enzyme inhibitory properties make it a promising candidate for the development of drugs targeting specific enzymes, such as carbonic anhydrase and cholinesterase . Additionally, it has applications in the industry as a potential antioxidant and antiviral agent .
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways . For instance, it can disrupt membrane integrity in fungal cells, leading to antifungal activity . It also exhibits enzyme inhibitory activity by binding to the active sites of target enzymes, thereby inhibiting their function . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings . The unique substitution pattern in N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N5OS |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-4-17-23-24-21-26(17)25-18(15-8-6-5-7-9-15)19(28-21)20(27)22-16-11-10-13(2)12-14(16)3/h5-12,18-19,25H,4H2,1-3H3,(H,22,27) |
InChI Key |
KPMLLQXRHTXSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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